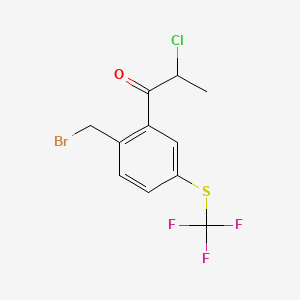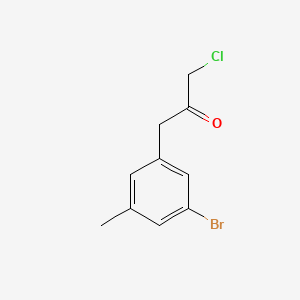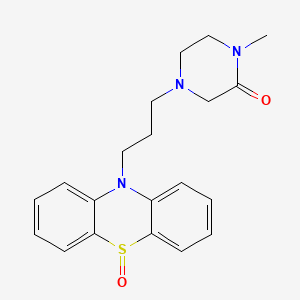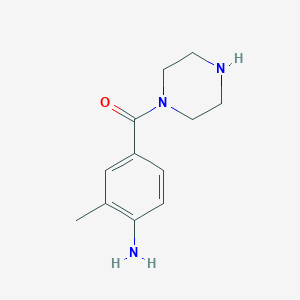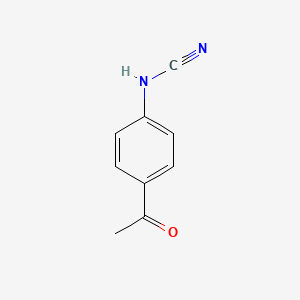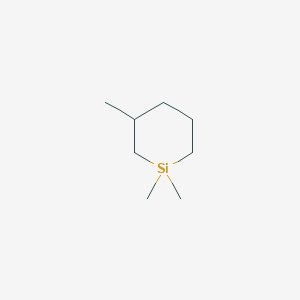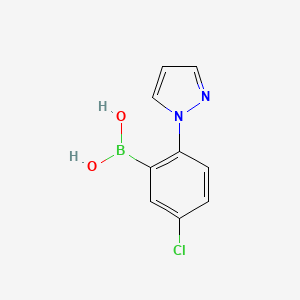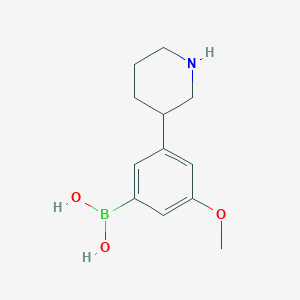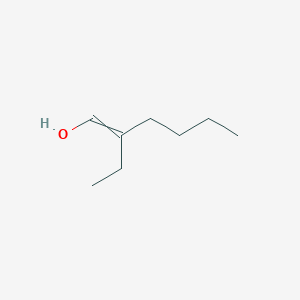
2-Ethylhex-1-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a hexene chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexen-1-ol, 2-ethyl- can be synthesized through several methods. One common approach involves the hydroformylation of 1-hexene, followed by hydrogenation. The hydroformylation reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions to add a formyl group to the hexene, forming an aldehyde intermediate. This intermediate is then hydrogenated to produce the desired alcohol .
Industrial Production Methods: In industrial settings, the production of 1-Hexen-1-ol, 2-ethyl- often involves large-scale hydroformylation and hydrogenation processes. These processes are optimized for high yield and efficiency, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexen-1-ol, 2-ethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
1-Hexen-1-ol, 2-ethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hexen-1-ol, 2-ethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Hexen-1-ol, 2-ethyl- can be compared with other similar compounds, such as:
1-Hexanol: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.
2-Hexen-1-ol: Similar structure but with a different position of the double bond, affecting its chemical behavior.
2-Ethylhexanol: Similar structure but with a saturated carbon chain, resulting in different reactivity and applications.
The uniqueness of 1-Hexen-1-ol, 2-ethyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
101568-15-4 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2-ethylhex-1-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
MMELVRLTDGKXGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CO)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
